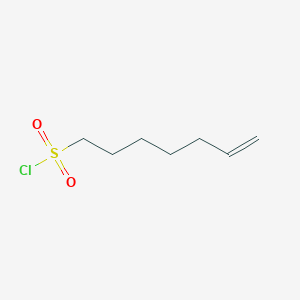
Hept-6-ene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-6-ene-1-sulfonyl chloride is an important chemical compound used in various scientific research applications. It is a reactive intermediate that is used as a precursor in the synthesis of various organic compounds. This compound is widely used in organic chemistry, biochemistry, and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of Hept-6-ene-1-sulfonyl chloride involves the reaction of the sulfonyl chloride group with various nucleophiles, such as amines, alcohols, and thiols. This reaction produces sulfonamide, sulfonyl urea, or sulfonate ester derivatives, depending on the nature of the nucleophile.
Biochemical and Physiological Effects:
Hept-6-ene-1-sulfonyl chloride has no direct biochemical or physiological effects, as it is used as a reactive intermediate in organic synthesis. However, the compounds synthesized using Hept-6-ene-1-sulfonyl chloride may have various biological activities, depending on their chemical structure and target.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Hept-6-ene-1-sulfonyl chloride in lab experiments include its high reactivity, which allows for efficient synthesis of various organic compounds. It is also relatively inexpensive and readily available. The limitations of using Hept-6-ene-1-sulfonyl chloride include its potential toxicity and reactivity towards water and other nucleophiles, which may require careful handling and storage.
Direcciones Futuras
There are several future directions for research involving Hept-6-ene-1-sulfonyl chloride. One direction is the development of new synthetic methods using Hept-6-ene-1-sulfonyl chloride as a precursor. Another direction is the synthesis of new biologically active compounds using Hept-6-ene-1-sulfonyl chloride as a reactive intermediate. Additionally, the use of Hept-6-ene-1-sulfonyl chloride in new applications, such as catalysis or material science, may be explored.
Métodos De Síntesis
The synthesis of Hept-6-ene-1-sulfonyl chloride involves the reaction of 1-heptene with sulfur trioxide and chlorine gas. This reaction produces a mixture of isomeric sulfonyl chlorides, which can be separated by distillation or chromatography. The yield of Hept-6-ene-1-sulfonyl chloride can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Hept-6-ene-1-sulfonyl chloride is widely used in organic synthesis as a reactive intermediate. It can be used as a precursor in the synthesis of various organic compounds, such as sulfonamides, sulfonylureas, and sulfonyl chlorides. It is also used in the synthesis of biologically active compounds, such as antitumor agents, antibiotics, and antiviral agents.
Propiedades
IUPAC Name |
hept-6-ene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSMBNAFXBLIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hept-6-ene-1-sulfonyl chloride | |
CAS RN |
1699978-43-2 |
Source


|
| Record name | hept-6-ene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2922006.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)
![[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol](/img/structure/B2922010.png)

![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)



![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2922025.png)